Ethyl 4-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The piperidine and thiadiazole rings would add cyclic structure to the molecule, while the amide and ester groups would likely influence its polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its various functional groups. For example, the ester and amide groups could potentially undergo hydrolysis or condensation reactions. The heterocyclic rings might also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heterocyclic rings could affect its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthesis of Heterocyclic Compounds : Studies have explored the reactions of related furan and thiadiazole derivatives with various nucleophiles, highlighting their potential in synthesizing a wide range of heterocyclic compounds. These reactions underscore the versatility of furan and thiadiazole moieties as building blocks in organic synthesis, which could be relevant to the compound due to the presence of similar functional groups (Maadadi, Pevzner, & Petrov, 2016; Maadadi, Pevzner, & Petrov, 2017).
Antimicrobial Activity : Furan and thiadiazole derivatives have been studied for their antimicrobial properties, suggesting potential pharmaceutical applications. For instance, compounds containing furan rings have demonstrated varying degrees of inhibition against certain bacteria, indicating the potential for developing new antimicrobial agents from these chemical frameworks (Patel, 2020; Hassan, 2007).
Pharmacological Potential : Research on thiadiazole derivatives has also highlighted their potential in drug discovery, particularly as GyrB inhibitors against Mycobacterium tuberculosis. This points to the therapeutic applications of thiadiazole-containing compounds in treating tuberculosis, hinting at the broader pharmacological relevance of similar compounds (Jeankumar et al., 2013).
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetyl]amino]benzoate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-2-29-22(28)16-5-7-17(8-6-16)23-19(27)14-26-11-9-15(10-12-26)20-24-25-21(31-20)18-4-3-13-30-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLOPYWVACQOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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